N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide
CAS No.: 1020489-96-6
Cat. No.: VC11919959
Molecular Formula: C18H13F2N5OS
Molecular Weight: 385.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020489-96-6 |
|---|---|
| Molecular Formula | C18H13F2N5OS |
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C18H13F2N5OS/c1-24-6-4-14(23-24)17(26)25(10-11-3-2-5-21-9-11)18-22-16-13(20)7-12(19)8-15(16)27-18/h2-9H,10H2,1H3 |
| Standard InChI Key | CTHQFKIIOWINBK-UHFFFAOYSA-N |
| SMILES | CN1C=CC(=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F |
| Canonical SMILES | CN1C=CC(=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=C(C=C4S3)F)F |
Introduction
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound featuring a benzothiazole moiety and a pyrazole structure. This compound is of interest due to its unique structural characteristics and potential applications in medicinal chemistry. The presence of fluorine atoms and the specific arrangement of nitrogen and sulfur atoms enhance its biological activity, making it a subject of interest in pharmaceutical research.
Molecular Formula and Weight
The molecular formula for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is not explicitly provided in the available sources, but compounds with similar structures typically have molecular weights around 300-350 g/mol. For comparison, N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide has a molecular weight of approximately 327.37 g/mol.
Synthesis
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide typically involves several steps, including the formation of the benzothiazole and pyrazole rings, followed by the introduction of the pyridine moiety. The process requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product.
Potential Applications
This compound exhibits significant biological activities, including potential interactions with enzymes and receptors involved in disease pathways. Studies suggest that compounds with similar structures can inhibit enzymes like cyclooxygenase and phosphodiesterase, which are critical in inflammatory processes and cancer progression.
Mechanism of Action
The mechanism of action for N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide is likely related to its ability to interact with biological targets. Further research is needed to fully elucidate its efficacy against various diseases.
Solubility and Stability
The compound is typically a solid at room temperature and is soluble in polar organic solvents but may have limited solubility in water. Its melting point can vary based on purity.
Spectral Characteristics
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Comparison with Similar Compounds
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